molecular formula C7H11N2O3P B6255421 (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid CAS No. 1706438-23-4

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid

Cat. No.: B6255421
CAS No.: 1706438-23-4
M. Wt: 202.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is a chemical compound with the molecular formula C7H11N2O3P and a molecular weight of 202.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid typically involves the reaction of 1,3-benzodiazole derivatives with phosphonic acid reagents under controlled conditions. One common method includes the use of a phosphonic acid derivative in the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions involving this compound can result in the replacement of specific functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzodiazole derivatives, while reduction can produce reduced phosphonic acid derivatives .

Scientific Research Applications

(4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid has shown potential in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves its interaction with molecular targets and pathways within biological systems. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid include:

    Indazole derivatives: Known for their biological activities, including anti-inflammatory and antimicrobial properties.

    Indole derivatives: These compounds are prevalent in natural products and drugs, showing various biological activities.

    Pyrimidinone derivatives: Used in medicinal chemistry for their therapeutic potential.

Uniqueness

What sets this compound apart is its unique structure, which combines the benzodiazole ring with a phosphonic acid group. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

1706438-23-4

Molecular Formula

C7H11N2O3P

Molecular Weight

202.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.